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molecular formula C6H9ClO3 B8678293 Chlorooxoacetic acid isobutyl ester

Chlorooxoacetic acid isobutyl ester

Cat. No. B8678293
M. Wt: 164.59 g/mol
InChI Key: FCEMRJIKRVSQLE-UHFFFAOYSA-N
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Patent
US09150500B2

Procedure details

Chloro-oxo-acetic acid isobutyl ester was prepared by adding oxalyl chloride (21 μL, 252 μmol) to a solution of isobutanol (21 μL, 226 μmol) in ether (206 μL, 2.0 mmol). The mixture was stirred at room temperature for 15 min and then evaporated.
Quantity
21 μL
Type
reactant
Reaction Step One
Quantity
21 μL
Type
reactant
Reaction Step One
Name
Quantity
206 μL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:5])[C:2]([Cl:4])=[O:3].[CH2:7]([OH:11])[CH:8]([CH3:10])[CH3:9].CCOCC>>[CH2:7]([O:11][C:1](=[O:5])[C:2]([Cl:4])=[O:3])[CH:8]([CH3:10])[CH3:9]

Inputs

Step One
Name
Quantity
21 μL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
21 μL
Type
reactant
Smiles
C(C(C)C)O
Name
Quantity
206 μL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C(C)C)OC(C(=O)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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